molecular formula C23H15FN2O4S2 B12156024 (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12156024
M. Wt: 466.5 g/mol
InChI Key: CNXAQKRSJVRODJ-UHFFFAOYSA-N
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Description

The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule featuring a benzothiazole ring, a thiophene ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common route includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable fluorinated precursor. The pyrrolidine-2,3-dione core can be synthesized via a condensation reaction involving a suitable diketone and an amine. The final step involves the coupling of the benzothiazole and pyrrolidine-2,3-dione intermediates under specific conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the benzothiazole ring, which is known for its fluorescence properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of multiple functional groups allows for interactions with various biological targets, making it a promising lead compound.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole ring could interact with aromatic residues in proteins, while the pyrrolidine-2,3-dione core could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Another compound with a benzene ring substituted with iodine and a carboxylic acid group.

    Lemon balm (contains rosmarinic acid): Known for its antioxidant and antimicrobial properties.

Uniqueness

The uniqueness of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione lies in its combination of a benzothiazole ring, a thiophene ring, and a pyrrolidine-2,3-dione core. This combination of functional groups is not commonly found in other compounds, making it a unique and versatile molecule for various applications.

Properties

Molecular Formula

C23H15FN2O4S2

Molecular Weight

466.5 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15FN2O4S2/c1-30-15-6-3-2-5-13(15)19-18(20(27)16-7-4-10-31-16)21(28)22(29)26(19)23-25-14-9-8-12(24)11-17(14)32-23/h2-11,19,28H,1H3

InChI Key

CNXAQKRSJVRODJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5

Origin of Product

United States

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